5-[(4,5-Dimethoxy-2-propan-2-ylphenyl)methyl]pyrimidine-2,4-diamine 5-[(4,5-Dimethoxy-2-propan-2-ylphenyl)methyl]pyrimidine-2,4-diamine RO-3 is a selective P2X3 and P2X2/3 antagonist.
Brand Name: Vulcanchem
CAS No.: 1026582-88-6
VCID: VC0541629
InChI: InChI=1S/C16H22N4O2/c1-9(2)12-7-14(22-4)13(21-3)6-10(12)5-11-8-19-16(18)20-15(11)17/h6-9H,5H2,1-4H3,(H4,17,18,19,20)
SMILES: CC(C)C1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC
Molecular Formula: C16H22N4O2
Molecular Weight: 302.37 g/mol

5-[(4,5-Dimethoxy-2-propan-2-ylphenyl)methyl]pyrimidine-2,4-diamine

CAS No.: 1026582-88-6

Inhibitors

VCID: VC0541629

Molecular Formula: C16H22N4O2

Molecular Weight: 302.37 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

5-[(4,5-Dimethoxy-2-propan-2-ylphenyl)methyl]pyrimidine-2,4-diamine - 1026582-88-6

CAS No. 1026582-88-6
Product Name 5-[(4,5-Dimethoxy-2-propan-2-ylphenyl)methyl]pyrimidine-2,4-diamine
Molecular Formula C16H22N4O2
Molecular Weight 302.37 g/mol
IUPAC Name 5-[(4,5-dimethoxy-2-propan-2-ylphenyl)methyl]pyrimidine-2,4-diamine
Standard InChI InChI=1S/C16H22N4O2/c1-9(2)12-7-14(22-4)13(21-3)6-10(12)5-11-8-19-16(18)20-15(11)17/h6-9H,5H2,1-4H3,(H4,17,18,19,20)
Standard InChIKey PYNPWUIBJMVRIG-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC
Canonical SMILES CC(C)C1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC
Appearance Solid powder
Description RO-3 is a selective P2X3 and P2X2/3 antagonist.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms RO-3; RO 3; RO3.
Reference 1: McCord JL, Tsuchimochi H, Kaufman MP. P2X2/3 and P2X3 receptors contribute to
PubChem Compound 11289644
Last Modified Nov 11 2021
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